3-Amino-5-cyclobutyl-1H-pyrazole
Overview
Description
Mechanism of Action
Target of Action
It’s known that pyrazole compounds often serve as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are known to serve as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .
Result of Action
The pyrazole moiety is known to be a key component in many kinase inhibitors, suggesting that this compound may have a role in regulating kinase activity .
Biochemical Analysis
Biochemical Properties
3-Amino-5-cyclobutyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its binding affinity and specificity. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions can modulate the activity of enzymes such as kinases and phosphatases, thereby influencing cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate the activity of key signaling molecules such as protein kinases, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over prolonged periods or under specific environmental conditions. Studies have shown that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects such as enhanced metabolic activity or improved cellular responses. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways. This can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclobutyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclobutyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions, particularly at the amino group, to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
3-Amino-5-cyclobutyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methyl-1H-pyrazole
- 3-Amino-5-phenyl-1H-pyrazole
- 3-Amino-5-(2-nitrophenyl)-1H-pyrazole
Uniqueness
3-Amino-5-cyclobutyl-1H-pyrazole is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-cyclobutyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELFRVWPWUEOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623259 | |
Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326827-21-8 | |
Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclobutyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.